1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide
Overview
Description
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide is a long-chain imidazolium-based ionic liquid. It is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide typically involves the reaction of 1-methylimidazole with 1-bromohexadecane. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium acetate. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The long alkyl chain enhances its ability to self-assemble and form micelles or bilayers, which can encapsulate other molecules. This property is particularly useful in drug delivery and as a corrosion inhibitor .
Comparison with Similar Compounds
- 1-hexyl-2,3-dimethyl imidazolium bromide
- 1-decyl-2,3-dimethyl imidazolium bromide
- 1-dodecyl-3-methylimidazolium chloride
Comparison: 1H-Imidazolium, 1-hexadecyl-2,3-dimethyl-, bromide stands out due to its longer alkyl chain, which enhances its hydrophobic interactions and self-assembly properties. This makes it more effective as a corrosion inhibitor and in forming stable micelles for drug delivery compared to its shorter-chain counterparts .
Properties
IUPAC Name |
1-hexadecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20-19-22(3)21(23)2;/h19-21H,4-18H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZNXZAJGIRLBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20816423 | |
Record name | 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20816423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61546-11-0 | |
Record name | 1-Hexadecyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20816423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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